ebelactone a

Description

Historical Context of Discovery and Isolation

The journey of ebelactone A into the scientific spotlight began with its isolation from microbial sources, marking a significant contribution to the field of natural product research.

This compound was first isolated in 1980 by the Umezawa group from a cultured strain of soil actinomycetes. This novel microorganism, designated as Streptomyces MG7-G1 strain, was identified as FERM-P 5363 or ATCC No. 31860 and ATCC No. 31880. The strain was originally obtained from a soil sample collected in Kumagaya City, Saitama Prefecture, Japan nih.gov. Further characterization revealed its close relation to Streptomyces aburaviensis uni-freiburg.deuni.lu.

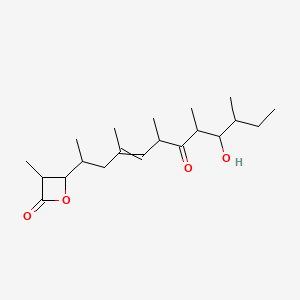

Upon its isolation, this compound was initially characterized as a neutral, colorless, and crystalline compound. Its physicochemical properties included a melting point of 86°C and a specific optical rotation of [α]D20 -221° (c=1, methanol) nih.gov. Mass spectrometry determined its molecular weight to be 338, with elemental analysis confirming the molecular formula C20H34O4. The compound also exhibited an ultraviolet absorption peak at λmaxMeOH 291 nm (ε311) nih.gov.

This compound, along with its homologue ebelactone B, was confirmed as a new compound, distinct from previously known substances nih.gov. Its significance in natural product research was immediately recognized due to its novel biological activities. This compound demonstrated potent inhibitory activity against a range of enzymes, including esterases, lipases, and N-formylmethionine aminopeptidases (fMet AP) uni-freiburg.de. This enzyme inhibition was linked to its ability to stimulate host defense in immune cells. Additionally, this compound was found to inhibit cutinases produced by fungal pathogens, suggesting a potential role in plant protection uni-freiburg.de. The compound's unique and challenging chemical structure further solidified its importance as a compelling target for synthetic endeavors.

The initial characterization data for this compound are summarized in the table below:

| Property | Value |

| Appearance | Colorless crystals |

| Melting Point | 86°C nih.gov |

| Specific Optical Rotation | [α]D20 -221° (c=1, methanol) nih.gov |

| Molecular Weight | 338 (by mass spectrometry) nih.gov |

| Molecular Formula | C20H34O4 nih.gov |

| UV Absorption (λmaxMeOH) | 291 nm (ε311) nih.gov |

The inhibitory activities of this compound are presented in the following table:

| Enzyme Target | IC50 (µg/ml) | Reference |

| Esterases | 0.056 | |

| Lipases | 0.003 | |

| N-formylmethionine aminopeptidases (fMet AP) | 0.08 |

Origin from Streptomyces Species

Classification and Structural Features Relevant to Research Interests

This compound's classification and distinct structural motifs are central to understanding its biological function and the challenges it poses in chemical synthesis.

This compound is categorized as a β-lactone enzyme inhibitor. The β-lactone moiety, a four-membered oxygen-containing heterocyclic ring, is considered the primary pharmacophore responsible for its biological activity uni-freiburg.de. This strained ring system functions as a conditional electrophile within the active sites of target proteins. The inherent reactivity of the β-lactone, particularly its susceptibility to nucleophilic attack, is critical to its mechanism of enzyme inhibition uni-freiburg.de.

This compound is recognized as a polyketide natural product uni-freiburg.deuni.lu. Biosynthetic investigations employing labeled precursors have confirmed its polyketide origin uni.lu. It is synthesized by a Type I polyketide synthase (PKS) . Uniquely, the gene cluster encoding the ebelactone PKS lacks a terminal thioesterase (TE) domain, and no standalone TE has been identified . This suggests that the formation of the β-lactone ring occurs via a thioesterase-independent cyclization, involving the nucleophilic attack of a β-hydroxy group on the carbonyl moiety of an acyclic precursor . This process is often chemically modeled by the cyclization of an N-acetylcysteamine (NAC) thioester.

From a synthetic perspective, this compound presents a formidable challenge. Its structure features seven stereogenic centers, an E-configured double bond, and the chemically sensitive β-lactone group uni-freiburg.de. Total synthesis efforts have explored a variety of sophisticated strategies, including aldol (B89426) condensations, Claisen rearrangements, stereocontrolled hydroboration, Suzuki-Miyaura cross-coupling reactions, and silylcupration uni.lu. The complexity of its structure makes it an ideal benchmark for the development of advanced synthetic methodologies in natural product chemistry.

β-Lactone Moiety as a Key Pharmacophore

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several interconnected trajectories, driven by its intriguing biological activities and complex chemical structure. A primary focus has been on elucidating its mechanism of action as an enzyme inhibitor, particularly its effects on esterases, lipases, and N-formylmethionine aminopeptidases, which has led to investigations into its immunopotentiating and anti-inflammatory properties nih.govuni-freiburg.de. Its capacity to inhibit cutinases produced by fungal pathogens has also spurred research into its potential applications in plant protection uni-freiburg.de.

In parallel, the challenging nature of this compound's structure has made it a significant target in synthetic organic chemistry. Research in this area aims not only at achieving its total synthesis but also at developing novel and efficient synthetic methodologies applicable to other complex polyketide natural products uni-freiburg.deuni.lu. Furthermore, studies have delved into the biosynthesis of this compound, particularly focusing on the unusual β-lactone ring formation mechanism that does not involve a typical thioesterase domain . More recent academic investigations have explored its inhibitory activity against enzymes such as homoserine transacetylase (HTA), positioning this compound and its analogs as potential leads for new antimicrobial agents.

Properties

IUPAC Name |

4-(9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl)-3-methyloxetan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOISDAHQBUYEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Genetic Foundations of Ebelactone a

Polyketide Biosynthesis Studies

Detailed studies employing isotopic labeling have shed light on the precursor molecules and the distinctive mechanism of β-lactone ring formation in ebelactone A.

Isotopic tracer experiments, particularly using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated the building blocks of this compound and its homologue, ebelactone B. This compound is biosynthesized from one molecule of acetic acid and six molecules of propionic acid nih.gov. In contrast, ebelactone B incorporates one molecule of acetic acid, five molecules of propionic acid, and one molecule of butyric acid nih.gov.

Further insights into the oxygen atoms' origin were gained by labeling with sodium [1-13C,18O2]propionate, which revealed the presence of 18O at all oxygen sites in this compound. This specific pattern of 13C-18O bond retention is instrumental in defining the sequential steps of ebelactone biosynthesis nih.gov.

The precursor incorporation data can be summarized as follows:

| Compound | Acetate (B1210297) Units | Propionate (B1217596) Units | Butyrate (B1204436) Units |

| This compound | 1 | 6 | 0 |

| Ebelactone B | 1 | 5 | 1 |

The formation of the characteristic β-lactone ring in this compound is a key step in its biosynthesis, exhibiting a unique cyclization mechanism.

A notable feature of this compound biosynthesis is the absence of a terminal thioesterase (TE) domain within its polyketide synthase (PKS) gene cluster, and no standalone TE enzyme has been identified nih.govresearchgate.net. This suggests that the cyclization process leading to this compound is not dependent on a thioesterase nih.govresearchgate.net. Instead, the formation of the β-lactone is hypothesized to occur directly on the surface of the polyketide synthase complex nih.govresearchgate.net.

The β-lactone ring is formed through a nucleophilic attack of a β-hydroxy group onto the carbonyl moiety of an acyclic precursor beilstein-journals.orgnih.govresearchgate.net. In vitro studies using an N-acetylcysteamine (NAC)-thioester bound acyclic intermediate have demonstrated this spontaneous heterocyclization beilstein-journals.org. Specifically, the nucleophilic attack of the β-hydroxy group on the thioester results in the release of this compound from the enzyme beilstein-journals.org. This chemical cyclization can be modeled in vitro: the reaction of this compound with N-acetylcysteamine (NAC) yields the β-hydroxyacyl thioester, which subsequently cyclizes quantitatively to produce this compound in aqueous ethanol (B145695) nih.govresearchgate.net.

Mechanistic Elucidation of β-Lactone Ring Formation

Thioesterase-Independent Cyclization

Genetic Studies of the this compound Biosynthetic Gene Cluster (BGC)

The genetic basis for this compound production lies within a specific biosynthetic gene cluster (BGC) in its producing organism.

The putative gene cluster responsible for encoding the polyketide synthase (PKS) involved in ebelactone biosynthesis has been successfully identified nih.govresearchgate.net. This ebelactone (ebe) biosynthetic gene cluster is located within the genome of Streptomyces aburaviensis ATCC 31860 beilstein-journals.org.

Analysis of the ebe PKS cluster has revealed the presence of five PKS genes, designated as ebeA, ebeB, ebeC, ebeD, and ebeE, along with an additional gene, orf1 secondarymetabolites.orgbeilstein-journals.org. These encoded multienzymes work in concert, collectively housing one loading module responsible for recruiting and decarboxylating malonyl-CoA, and six extension modules that facilitate the iterative chain elongation process beilstein-journals.org. Re-sequencing efforts have confirmed that, contrary to some earlier hypotheses, the ebelactone polyketide synthase adheres faithfully to the colinear modular paradigm, where each module typically catalyzes a single round of chain extension nih.govresearchgate.netresearchgate.netresearchgate.net.

Comparative Genomics with Related β-Lactone BGCs

Biosynthetic gene clusters (BGCs) for β-lactone-containing natural products are found across various microbial genera, including Photobacterium, Nocardia, and other Streptomyces and Kitasatospora species. mdpi.commdpi.comnih.govasm.orgmdpi.com While many β-lactone natural products are synthesized by non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), the ebelactone BGC is of PKS type I origin. researchgate.netbeilstein-journals.org

Comparative genomic analyses highlight distinctions in β-lactone biosynthesis. For instance, the BGC for obafluorin, another β-lactone antibiotic, includes a terminal thioesterase (TE) domain, which is responsible for β-lactone ring formation. google.com In contrast, the ebelactone PKS lacks such a domain, indicating a different cyclization mechanism. nih.govresearchgate.netresearchgate.netbeilstein-journals.orggoogle.comproquest.com Furthermore, unlike the marginolactones azalomycin and kanchanamycin, whose PKS pathways exhibit iterative modules, the ebelactone PKS from Streptomyces aburaviensis follows a faithfully colinear modular paradigm. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The biosynthesis of belactosin and cystargolide, other β-lactone proteasome inhibitors, involves unique mechanisms, including the action of isopropylmalate synthase homologues for β-lactone warhead formation. researchgate.netnih.gov

Functional Annotation of Key Biosynthetic Enzymes (e.g., PKS domains, absence of terminal thioesterase)

This compound is synthesized by a Type I polyketide synthase (PKS), which is a multimodular megaenzyme complex. beilstein-journals.org These PKS systems operate in an assembly-line fashion, utilizing various catalytic domains to construct the polyketide chain. Key domains typically include ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains. beilstein-journals.org

The ebelactone PKS is predicted to consist of a loading module and six extension modules. beilstein-journals.org A notable characteristic of the ebelactone PKS is the absence of a terminal thioesterase (TE) domain. nih.govresearchgate.netresearchgate.netbeilstein-journals.orggoogle.comproquest.com This is a crucial distinguishing feature, as TE domains commonly catalyze the release and cyclization of polyketide chains. Instead, the β-lactone ring formation in ebelactone biosynthesis is thioesterase-independent, occurring through a spontaneous heterocyclization process. This involves the nucleophilic attack of the β-hydroxy group on the thioester of the acyclic intermediate while still tethered to the PKS surface. nih.govresearchgate.netbeilstein-journals.org

Specific functional annotations of the ebelactone PKS domains include:

The enoyl reductase (ER) domain of module 1 is predicted to confer a 2R configuration at C12 of ebelactone. beilstein-journals.org

The ER domain of module 5 is predicted to confer a 2S configuration at C4 of ebelactone. beilstein-journals.org

The extender acyltransferase (AT) domain of module 6 possesses an unusual specificity motif (VASH), which is consistent with its ability to utilize either methylmalonyl-CoA or ethylmalonyl-CoA as a substrate. This flexibility leads to the production of this compound and ebelactone B, respectively. beilstein-journals.org

The predicted module arrangement and domain content of the ebelactone PKS are summarized in the table below:

Table 1: Predicted Module Arrangement and Domain Content of Ebelactone PKS

| Module | Protein | Domain Content (Predicted) | Predicted Stereochemistry/Specificity |

| Loading | EbeA secondarymetabolites.org | KSQ, AT, ACP beilstein-journals.org | Malonyl-CoA loading uea.ac.uk |

| 1 | EbeB secondarymetabolites.org | KS, AT, DH, ER, KR, ACP beilstein-journals.org | ER predicts 2R configuration at C12 beilstein-journals.org |

| 2 | EbeC secondarymetabolites.org | KS, AT, KR, ACP beilstein-journals.org | - |

| 3 | EbeD secondarymetabolites.org | KS, AT, KR, ACP beilstein-journals.org | KR predicted active but not required for authentic ebelactone beilstein-journals.org |

| 4 | EbeD/EbeE/EbeF secondarymetabolites.orguea.ac.uk | KS, AT, DH, KR, ACP (domains split across genes) uea.ac.uk | - |

| 5 | EbeF secondarymetabolites.org | KS, AT, ER, KR, ACP beilstein-journals.org | ER predicts 2S configuration at C4 beilstein-journals.org |

| 6 | EbeG secondarymetabolites.org | KS, AT, ACP beilstein-journals.org | AT specificity (VASH) for methylmalonyl-CoA (this compound) or ethylmalonyl-CoA (Ebelactone B) beilstein-journals.org |

Microbial Production Systems and Strain Engineering Research

This compound is produced by the aerobic cultivation of Streptomyces aburaviensis ATCC 31860 (also known as Streptomyces sp. MG7-G1 strain). google.comscientificlabs.comgoogle.com The compound is found in both the fermentation broth and the mycelia of the microorganism. google.com

Research into microbial production systems and strain engineering for natural products from Streptomyces species is a well-established field. While specific detailed research findings on strain engineering solely for this compound are not extensively documented in the provided sources, the general principles of strain improvement are applicable. The patent literature indicates that the production of ebelactone can be achieved through the use of Streptomyces MG7-G1 strain, including its variants and mutants, as long as they retain ebelactone production capabilities. google.com This highlights the potential for strain development through artificial or spontaneous mutations to optimize yield or characteristics. Modern approaches in strain engineering, such as CRISPR/Cas9-based gene editing, metabolic engineering, and directed evolution, offer avenues for enhancing the biosynthesis of secondary metabolites like this compound. These techniques aim to improve production efficiency, alter product profiles, or introduce new biosynthetic capabilities within microbial hosts.

Chemical Synthesis Strategies for Ebelactone a and Its Analogues

Rationale for Total Synthesis Research

The pursuit of ebelactone A's total synthesis is motivated by the compound's inherent structural features and its potential for therapeutic applications.

A defining feature of this compound is its sensitive four-membered β-lactone ring. foster77.co.uk This strained ring is prone to opening under various conditions, including acidic environments, heat, and the presence of nucleophiles. foster77.co.ukmit.edu This inherent lability dictates that the β-lactonization step must be introduced relatively late in the synthetic sequence. foster77.co.uk Consequently, earlier synthetic steps often involve carrying the lactone functionality in an open, protected β-hydroxy acid form, which is then cyclized at a later, more opportune stage. foster77.co.uk While some reports suggest a spontaneous formation of the β-lactone ring from β-hydroxy-thioester intermediates in its biosynthesis, this is not a common event in general polyketide synthesis, highlighting the unique challenge it poses in chemical synthesis. nih.govacs.org

Total synthesis provides access to this compound and its analogues, which is crucial for conducting comprehensive Structure-Activity Relationship (SAR) investigations. researchgate.netmdpi.comharvard.edunih.govresearchgate.net By systematically modifying different parts of the molecule, chemists can identify key structural features responsible for its potent esterase and lipase (B570770) inhibitory activity. foster77.co.uknih.gov For example, studies have shown that the length and composition of the α- and β-alkyl chains extending from the β-lactone core can significantly influence inhibitory potency. nih.gov The ability to synthesize various analogues, including those with inverted stereochemistry at specific carbons (e.g., C-2, C-3, or C-12), allows for a deeper understanding of how structural changes impact biological function. researchgate.net

Challenges Posed by the Labile β-Lactone Ring

Retrosynthetic Approaches and Key Disconnections

Retrosynthetic analysis is a powerful technique in organic synthesis that involves working backward from the target molecule to simpler precursor structures through conceptual bond disconnections. libretexts.orgwikipedia.orgjournalspress.comslideshare.net For this compound, this approach is essential for identifying feasible synthetic routes given its complexity. wikipedia.org

A common retrosynthetic strategy for this compound involves breaking down the molecule into smaller, more manageable fragments. Key disconnections often target carbon-carbon bonds that can be formed efficiently through established reactions. For instance, the Paterson synthesis of this compound utilized a series of three boron enolate aldol (B89426) reactions coupled with an Ireland ester enolate Claisen rearrangement. researchgate.net This suggests key disconnections around the C-C bonds formed by these aldol reactions and the rearrangement. Another approach involved viewing a fragment of ebelactone as the product of an anti-aldol reaction, with a double bond acting as a masked aldehyde functionality for later cleavage. foster77.co.uk

Stereocontrolled Synthetic Methodologies

Given the numerous stereocenters in this compound, stereocontrolled synthetic methodologies are paramount to achieving the desired enantiomerically and diastereomerically pure product.

Aldol condensation reactions are central to the stereocontrolled synthesis of this compound, particularly for constructing its multiple stereogenic centers. foster77.co.ukacs.orgresearchgate.netresearchgate.netcapes.gov.brmcmaster.cawikipedia.orgresearchgate.net

Boron Aldol Methodology: The boron aldol methodology has been extensively employed in the synthesis of this compound. foster77.co.ukacs.orgresearchgate.netresearchgate.net This approach utilizes boron enolates, which are known for their high stereoselectivity in aldol additions. In the Paterson synthesis, for example, stereocenters at C-2, C-3, C-8, C-10, and C-11 were constructed using boron aldol methodology. acs.orgresearchgate.netresearchgate.net This method allows for the formation of specific syn or anti aldol products by controlling the geometry of the boron enolate (Z- or E-enolate). foster77.co.ukwikipedia.orgsoci.org

Asymmetric Syn/Anti Aldol Additions: Achieving precise control over the relative stereochemistry (syn or anti) in aldol additions is critical.

Asymmetric Syn Aldol Additions: The Paterson synthesis of (-)-ebelactone A and B featured an asymmetric syn aldol addition of diethyl ketone to 2-ethylacrolein (B1207793), yielding an adduct with 86% enantiomeric excess (ee), followed by a diastereoselective syn aldol reaction. acs.orgresearchgate.netresearchgate.net This approach leverages reagent- and substrate-derived stereocontrol. acs.orgresearchgate.net

Anti Aldol Additions: While syn aldols are often more readily obtained, the construction of anti aldol units, such as the C-2-C-3 bond in this compound, presents a greater challenge. foster77.co.ukresearchgate.netresearchgate.netfoster77.co.uk Methods to achieve anti selectivity include the use of boron, titanium, or tin(II) enolates bearing chiral ligands, or metal enolates derived from chiral carbonyl compounds. foster77.co.uk For instance, in the anti-aldol construction of the C-2-C-3 bond, the use of either a propionate (B1217596) or butyrate (B1204436) thioester enolate allowed for a divergent approach to both (-)-ebelactone A and B. researchgate.netresearchgate.net

The following table summarizes some key stereochemical outcomes and yields reported in the synthesis of this compound using aldol strategies:

| Synthetic Step | Product/Adduct | Stereochemical Outcome (ee/dr) | Overall Yield (for this compound) | Reference |

| Asymmetric syn aldol addition (diethyl ketone to 2-ethylacrolein) | Adduct 8 | 86% ee | - | acs.orgresearchgate.netresearchgate.net |

| Total Synthesis (from diethyl ketone) | (-)-Ebelactone A | - | 4% (12 steps) | foster77.co.ukacs.orgresearchgate.net |

| Diastereoselective syn aldol reaction | Adduct 11 | - | - | acs.orgresearchgate.netresearchgate.net |

| Anti aldol reaction (C2-C3 bond formation) | Hydroxy thioesters 14, 15 | 54:46 diastereomeric ratio | - | foster77.co.uk |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

Transition metal-catalyzed cross-coupling reactions have provided powerful means for carbon-carbon bond formation in the synthesis of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process between organoboron compounds and organic halides, has been a key step in convergent total syntheses of (-)-Ebelactone A. nih.govnih.govlookchem.comresearchgate.net Amit K. Mandal's highly stereocontrolled convergent synthesis of (-)-Ebelactone A featured a Suzuki-Miyaura cross-coupling reaction as a central element. nih.govlookchem.com This reaction was used to join fragments, for instance, between compound 147 (derived from diastereoselective hydroboration) and compound 148, utilizing catalytic Pd(dppf)Cl2. nih.gov This coupling proceeded in 70% isolated yield as a single diastereomer, demonstrating its effectiveness in complex fragment unions. nih.gov

Stille Coupling

While specific instances of Stille coupling in the direct synthesis of this compound were not explicitly detailed in the provided search results, Stille coupling is a widely recognized palladium-catalyzed cross-coupling reaction between organostannanes and organic electrophiles. wiley-vch.deorganic-chemistry.org It is valued for its excellent compatibility with various functional groups, mild reaction conditions, and high reaction yields, making it a versatile method for carbon-carbon bond formation in the synthesis of complex natural products. wiley-vch.deorganic-chemistry.orgorgsyn.org The stability of organostannanes and the broad functional group compatibility under the reaction conditions contribute to its popularity in assembling intricate molecular frameworks. organic-chemistry.orgorgsyn.org

Hydroboration and Epoxidation Techniques

Hydroboration and epoxidation techniques are fundamental for introducing oxygen functionalities and controlling stereochemistry in organic synthesis, including the synthesis of this compound.

Hydroboration

Hydroboration has been extensively employed for its high stereocontrol in the synthesis of this compound. Brown's asymmetric hydroboration was used for the desymmetrization of bicyclic symmetric olefins in one highly stereoselective total synthesis. researchgate.netresearchgate.net Furthermore, highly stereocontrolled hydroboration of an allylsilane was utilized in approaches where relative stereochemistry was controlled anti to an adjacent silyl (B83357) group. researchgate.netrsc.orgcapes.gov.br This technique was identified as a key step in a convergent total synthesis of (-)-Ebelactone A. nih.govlookchem.comresearchgate.net

Epoxidation

Sharpless asymmetric epoxidation has been applied in the total synthesis of (-)-Ebelactone A. researchgate.netresearchgate.net This reaction is a powerful method for the enantioselective synthesis of epoxy alcohols from allylic alcohols, providing a means to establish specific chiral centers. researchgate.netresearchgate.net

Organosilicon Chemistry in Stereocontrol

Organosilicon chemistry has played a significant role in achieving precise stereocontrol during the synthesis of this compound. Ian Fleming's research group explored approaches where all stereochemistry was intended to be controlled by silicon-based methods. rsc.orgcapes.gov.brcam.ac.uk

Key applications of organosilicon chemistry include:

Stereoselective Enolate Methylations: Highly stereoselective enolate methylations, in which the methylation occurs anti to an adjacent silyl group, were used to control relative stereochemistry in fragments leading to this compound. researchgate.netrsc.orgcapes.gov.br

Stereoselective Hydroboration: Similar to enolate methylations, hydroboration of allylsilanes was found to be highly stereoselective, also proceeding anti to the silyl group. researchgate.netrsc.orgcapes.gov.br

Silyl-to-Hydroxy Conversions: Silyl groups, particularly phenyldimethylsilyl groups, can be converted into hydroxyl groups with retention of configuration (known as the Tamao-Fleming reaction), allowing for the unmasking of hydroxyl functionalities at specific stereocenters, such as C-3 and C-11. researchgate.netrsc.orgcapes.gov.brcam.ac.uk

Double Bond Geometry Control: The geometry of double bonds was controlled through syn stereospecific silylcupration followed by iododesilylation of the vinylsilane, which proceeds with retention of configuration. researchgate.netrsc.orgcapes.gov.br

Fragment Coupling: The stereochemistry in the coupling of synthetic fragments, such as an allenylsilane with an aldehyde, was controlled by stereospecific S(E)2' reactions. researchgate.netrsc.orgcapes.gov.br

While an ambitious silicon-based synthesis of this compound was explored, it faced challenges with epimerization at one stereogenic center late in the synthesis. cam.ac.uk

Enolate Chemistry in β-Lactone Synthesis

Enolate chemistry is fundamental to the synthesis of β-lactones, including the core of this compound. β-Lactone enolates are valuable intermediates due to the lability of their α-protons. foster77.co.uk Treatment of α-substituted β-lactones with strong bases like LDA at low temperatures generates enolates that can react with various electrophiles, such as alkyl, allyl, propargyl halides, and aldehydes. foster77.co.uk In the case of β-substituted β-lactones, electrophilic attack on the enolate predominantly occurs from the less sterically hindered side, leading to diastereoselective aldol reactions and the potential to control three stereogenic centers in a single operation. foster77.co.uk

Paterson's boron enolate aldol methodology formed the basis of his this compound synthesis. foster77.co.uk The high strain within the four-membered β-lactone ring makes it susceptible to attack by nucleophiles, heat, and acidic conditions. foster77.co.uk Consequently, the β-lactonization step is typically performed late in the synthetic scheme, and the lactone functionality often needs to be carried through earlier steps in a protected, open-chain form as a β-hydroxy acid. foster77.co.uk Biosynthetic studies suggest that the β-lactone ring of this compound can form spontaneously from a final, enzyme-linked β-hydroxy-thioester intermediate. researchgate.netnih.gov

Convergent Synthesis Approaches

Convergent synthesis strategies are highly efficient for constructing complex molecules like this compound by assembling smaller, pre-synthesized fragments. Amit K. Mandal's total synthesis of (-)-Ebelactone A exemplifies a convergent approach. nih.govlookchem.com This strategy involved the union of three distinct fragments (A, B, and C) to construct the full carbon skeleton of this compound. researchgate.netrsc.orgcapes.gov.br Key steps in this convergent assembly included highly stereocontrolled hydroboration of an alkene, a subsequent Suzuki-Miyaura cross-coupling reaction for fragment linkage, silylcupration on a nonterminal acetylene (B1199291), and an iododesilylation. nih.govlookchem.comresearchgate.net This approach allowed for the efficient and stereoselective construction of the molecule by joining pre-elaborated chiral building blocks. researchgate.netnih.govlookchem.comresearchgate.netrsc.orgcapes.gov.br

Synthesis of this compound Analogues and Stereoisomers

The synthesis of this compound has also paved the way for the preparation of its analogues and stereoisomers, which are valuable for structure-activity relationship studies and further chemical exploration. Paterson and Hulme's synthetic work on (-)-Ebelactone A and B included the preparation of several novel analogues. researchgate.netacs.org These analogues featured inverted stereochemistry at specific carbon positions, namely C-2, C-3, or C-12, demonstrating the flexibility of their synthetic route for structural modifications. researchgate.netacs.org Additionally, approaches culminating in the synthesis of 2-epi-ebelactone A have been described, further highlighting the ability to access different stereochemical variants. researchgate.netrsc.orgcapes.gov.br

Summary of Key Synthesis Approaches and Features

| Synthesis Approach | Key Reactions/Methodologies | Notable Features | Overall Yield (this compound) | Reference |

| Paterson & Hulme | Boron Aldol Methodology, Ireland-Claisen Rearrangement | Relayed 1,2-syn into 1,5-syn stereochemistry; divergent approach to A and B analogues. | 4% (12 steps) | researchgate.netacs.org |

| Mandal | Stereocontrolled Hydroboration, Suzuki-Miyaura Cross-Coupling, Silylcupration, Iododesilylation | Convergent synthesis using three fragments; highly stereocontrolled. | Not explicitly stated for overall, but key coupling was 70%. | nih.govnih.govlookchem.com |

| Fleming (Organosilicon) | Enolate Methylations (anti to silyl), Hydroboration (anti to silyl), Silyl-to-Hydroxy Conversions, Silylcupration | Stereocontrol via silicon-containing compounds; aimed for full silicon-based control. | Faced epimerization challenges. | researchgate.netrsc.orgcapes.gov.brcam.ac.uk |

Modifications to Stereochemistry and Chain Length

Precise control over stereochemistry is paramount in the synthesis of this compound, given its numerous chiral centers. Several methodologies have been developed to achieve the correct absolute and relative configurations.

One prominent approach to the total synthesis of (-)-ebelactone A and B utilized reagent- and substrate-derived stereocontrol researchgate.netresearchgate.net. Key stereocenters at C-2, C-3, C-8, C-10, and C-11 were established through boron aldol methodology researchgate.netresearchgate.net. An asymmetric syn-aldol addition of diethyl ketone to 2-ethylacrolein yielded an adduct with high enantiomeric excess (86% ee) researchgate.netresearchgate.net. Furthermore, an Ireland-Claisen rearrangement was strategically employed to achieve a 1,2-syn to 1,5-syn relay of relative stereochemistry researchgate.netresearchgate.netrsc.org. The anti-aldol construction of the C-2-C-3 bond allowed for a divergent synthesis of this compound and B by employing either a propionate or butyrate thioester enolate, respectively researchgate.netresearchgate.net. This choice of thioester enolate directly dictates the chain length and composition in the final product.

Another stereocontrolled total synthesis of (-)-ebelactone A highlighted the importance of highly stereocontrolled hydroboration of an alkene, followed by a Suzuki-Miyaura cross-coupling reaction lookchem.comnih.govacs.org. Silylcupration on a nonterminal acetylene and subsequent iododesilylation were also critical steps in this convergent synthesis lookchem.comnih.govacs.org.

Organosilicon chemistry has been extensively investigated for controlling the relative stereochemistry in this compound synthesis rsc.orgcapes.gov.br. This involved highly stereoselective enolate methylations, where the methylation occurred anti to an adjacent silyl group rsc.orgcapes.gov.br. Similarly, highly stereoselective hydroboration of an allylsilane, also anti to the silyl group, was employed rsc.orgcapes.gov.br. The coupling of fragments was achieved with precise stereochemical control through a stereospecifically anti SE2' reaction between an enantiomerically enriched allenylsilane and an aldehyde rsc.orgcapes.gov.br. The geometry of the double bond was controlled by syn stereospecific silylcupration and maintained through iododesilylation with retention of configuration rsc.orgcapes.gov.br. In some routes, an allyllithium intermediate's reprotonation led to an inversion of configuration at the C-2 position rsc.orgcapes.gov.brfoster77.co.uk.

The difference between this compound and ebelactone B exemplifies chain length modification. This compound is derived from an acetate (B1210297) starter and five propionate units, while ebelactone B results from the replacement of the final propionate unit with a butyrate unit beilstein-journals.org. This demonstrates a direct modification in the polyketide chain length and composition. The polyketide tails of ebelactones, hymeglusin, and vittatalactone share a C8-C12 chain length, with variations primarily in stereochemical configuration and backbone decoration researchgate.net.

The following table summarizes key stereochemical control methods and their applications in ebelactone synthesis:

| Methodology | Stereocenters/Features Controlled | Outcome/Application | Reference |

|---|---|---|---|

| Boron Aldol Methodology | C-2, C-3, C-8, C-10, C-11 | Reagent- and substrate-derived stereocontrol, asymmetric syn-aldol addition (86% ee) | researchgate.netresearchgate.net |

| Ireland-Claisen Rearrangement | Relative stereochemistry (1,2-syn to 1,5-syn relay) | Relay of stereochemical information along the chain | researchgate.netresearchgate.netrsc.org |

| Anti-Aldol Construction (Thioester Enolates) | C-2-C-3 bond, chain length | Divergent synthesis of this compound (propionate) and B (butyrate) | researchgate.netresearchgate.net |

| Highly Stereocontrolled Hydroboration | Alkene stereochemistry | Key step in convergent total synthesis | lookchem.comnih.govacs.org |

| Stereoselective Enolate Methylations | Relative stereochemistry (anti to silyl group) | Control in fragment synthesis (organosilicon chemistry) | rsc.orgcapes.gov.br |

| Stereospecific anti SE2' Reaction | Coupling of fragments | Control between allenylsilane and aldehyde | rsc.orgcapes.gov.br |

| syn Stereospecific Silylcupration | Double bond geometry | Control and retention of double bond geometry | rsc.orgcapes.gov.br |

| Reprotonation of Allyllithium | C-2 configuration | Inversion of stereochemistry at C-2 | rsc.orgcapes.gov.brfoster77.co.uk |

Introduction of Diverse Structural Motifs

Beyond precise stereochemical and chain length control, synthetic efforts have also focused on introducing diverse structural motifs to explore the chemical space around this compound. The inherent polyketide nature of this compound, characterized by its β-lactone ring and hydrophobic tail, allows for various modifications foster77.co.ukresearchgate.netresearchgate.net.

One direct method of introducing structural diversity involves the preparation of analogues with inverted stereochemistry at specific positions, such as C-2, C-3, or C-12 researchgate.netresearchgate.net. These subtle changes can significantly impact the molecule's biological interactions. The use of different thioester enolates (propionate versus butyrate) to access this compound and B, as mentioned previously, is a fundamental way to vary the alkyl chain motif researchgate.netresearchgate.net.

The selection of synthetic methodologies itself dictates the types of structural motifs that can be incorporated or manipulated. For instance, the application of boron aldol methodology, Ireland-Claisen rearrangement, Hoppe homoaldol reaction, and Cu(I)-mediated 1,2-metallate rearrangement are powerful tools that allow for the construction of complex carbon frameworks with specific functional group arrangements researchgate.netresearchgate.net. Similarly, cross-coupling reactions like Suzuki-Miyaura and Nozaki-Hiyama-Kishi couplings enable the joining of pre-synthesized fragments, offering flexibility in building diverse polyketide backbones lookchem.comnih.govrsc.orgcapes.gov.brfoster77.co.uk.

The concept of "backbone decoration patterns" highlights the potential for variations in substituents along the polyketide chain, which can be achieved through strategic placement of functional groups during synthesis researchgate.net. Synthetic analogues of this compound have been developed, for example, to enhance their characteristics as inhibitors of enzymes like homoserine transacetylase (HTA), suggesting that modifications beyond simple stereoisomerism are pursued to optimize biological profiles researchgate.net. These efforts underscore a broader strategy of introducing diverse structural motifs to probe structure-activity relationships and develop new chemical entities.

Mechanistic and Biological Activity Research in Preclinical Models

Enzyme Inhibition Profiles and Kinetics

Ebelactone A exhibits broad-spectrum inhibitory effects on various hydrolytic enzymes, impacting crucial biological processes.

This compound is recognized as a potent esterase inhibitor. uni.luuni-freiburg.dechem960.comdelta-f.com It was initially isolated from Streptomyces aburaviensis (or Streptomyces sp.) due to its esterase inhibitory properties. uni.luuni-freiburg.dechem960.comnih.govdelta-f.com Research has shown that this compound inhibits esterases with an IC50 value of 0.056 µg/ml. uni.luchem960.com Ebelactone B, another compound in the ebelactone family, has also been shown to inhibit esterases. For instance, it inhibited two types of Rhizoctonia solani esterases (esterase I and esterase II), which are induced by cutin hydrolysate, with IC50 values of 0.01 µg/ml and 0.09 µg/ml, respectively.

Table 1: Ebelactone Inhibition of Esterases

| Compound | Enzyme Target (Source) | IC50 (µg/ml) | Reference |

| This compound | Esterases (general) | 0.056 | uni.luchem960.com |

| Ebelactone B | Rhizoctonia solani Esterase I | 0.01 | |

| Ebelactone B | Rhizoctonia solani Esterase II | 0.09 |

This compound is a potent inhibitor of lipases. uni.luuni-freiburg.dechem960.comnih.gov Studies have reported an IC50 value of 0.003 µg/ml for this compound against lipases. uni.luchem960.com In a study on Centropomus undecimalis (common snook) juveniles, this compound demonstrated significant lipase (B570770) inhibition, reducing activity by 89.8% to 90.36%. nih.gov Ebelactone B has also been shown to inhibit pancreatic lipase and reduce intestinal fat absorption in rats, suggesting its role in lipid metabolism. The β-lactone group present in ebelactones is believed to be responsible for inactivating the active site of lipase, a mechanism similar to that described for other lipase inhibitors like Orlistat. nih.gov

Table 2: Ebelactone Inhibition of Lipases

| Compound | Enzyme Target (Source) | IC50 (µg/ml) | Inhibition (%) | Reference |

| This compound | Lipases (general) | 0.003 | N/A | uni.luchem960.com |

| This compound | Lipase (from Centropomus undecimalis juveniles) | N/A | 89.8 - 90.36 | nih.gov |

This compound effectively inhibits N-formylmethionine aminopeptidase (B13392206) (FMAP). uni.luuni-freiburg.dechem960.comnih.gov The reported IC50 for this compound against FMAP is 0.08 µg/ml. uni.luchem960.com This inhibitory activity is part of a broader effect of ebelactones on aminopeptidases.

Table 3: Ebelactone Inhibition of N-Formylmethionine Aminopeptidase

| Compound | Enzyme Target | IC50 (µg/ml) | Reference |

| This compound | N-Formylmethionine Aminopeptidase | 0.08 | uni.luchem960.com |

This compound functions as a potent aminopeptidase inhibitor, exhibiting a distinctive mechanism of action that involves modulating enzyme activity through allosteric sites. Its unique stereochemistry plays a crucial role by facilitating specific binding interactions, which in turn enhance substrate affinity.

The influence of this compound on enzyme conformational dynamics provides valuable insights into proteolytic regulation. The compound's ability to affect these dynamics suggests intricate pathways of amino acid processing and metabolic control.

Ebelactones, including this compound, are known to inhibit cutinases produced by various fungal pathogens. uni.luchem960.com This inhibitory action demonstrates a plant-protective function. uni.luchem960.com For example, this compound and Ebelactone B inhibited the esterase activity of Pyrenopeziza brassicae, a light leaf spot pathogen, at concentrations of 4 µg/ml and 0.4 µg/ml, respectively. This inhibition led to a marked decrease in the pathogenicity of P. brassicae on Brassica napus plants.

The mechanism of action suggests that the inhibition of cutinase by ebelactones may prevent the release of cutin monomers from the plant cuticle, thereby affecting the development of fungal germlings on the leaf surface. In the case of Rhizoctonia solani, Ebelactone B was shown to protect rice plants from infection by inhibiting the pathogen's ability to penetrate the plant, rather than through a direct fungitoxic or fungicidal effect.

Extracellular Enzyme Targets

Cellular and Molecular Mechanisms of Action

Influence on Host Defense Mechanisms in Immune Cells

This compound has been shown to stimulate host defense mechanisms in immune cells. It is recognized as an immunomodulator that enhances cell-mediated immunity chemicalbook.comglpbio.comgoogle.comcaymanchem.combiomol.comguidechem.comnih.gov. This compound has demonstrated the ability to enhance delayed-type hypersensitivity (DTH) google.comnottingham.ac.uk. Its immunomodulatory effects are linked to its potent inhibitory activity against key enzymes found on cell surfaces, including esterases, lipases, and N-formylmethionine aminopeptidases chemicalbook.comglpbio.comcaymanchem.com.

In contrast, ebelactone B, a related compound, did not enhance DTH and was found to be devoid of immunomodulatory activity, highlighting a distinction in the biological profiles of these closely related ebelactones nottingham.ac.uktandfonline.com.

Preclinical in vitro Cell-Based Assays

Preclinical in vitro cell-based assays have been crucial in elucidating the specific mechanisms and activities of this compound and its analogues at the cellular level.

Antimicrobial Activity against Microorganisms

This compound functions as a β-lactone antibiotic targetmol.comwustl.edu. A significant aspect of its antimicrobial activity stems from its role as a potent inactivator of homoserine transacetylase (HTA) nih.govnih.gov. HTA is an enzyme that catalyzes the initial committed step in methionine biosynthesis from aspartic acid in various microorganisms, including many fungi, Gram-positive bacteria, and some Gram-negative bacteria nih.gov. As HTA is absent in higher eukaryotes, it represents an attractive target for the development of new antimicrobial agents, particularly for microorganisms thriving in methionine-poor environments like blood serum nih.gov. Studies have shown that synthetic analogues of this compound can exhibit improved inactivation characteristics against HTA nih.gov.

Furthermore, this compound has been reported to inhibit cutinases, enzymes produced by fungal pathogens, thereby demonstrating a potential plant-protective function chemicalbook.comglpbio.comcaymanchem.combiomol.comamazon.com. The high inhibitory potential of this compound and its synthetic derivatives against bacterial homoserine transacetylase also suggests their possible utility as antifungals nih.gov. The methionine biosynthesis pathway is considered a viable target for antifungal drugs, including this compound, due to its absence in the animal kingdom researchgate.net.

Studies on Platelet Aggregation in ex vivo Models

Research into the influence on platelet aggregation has primarily focused on ebelactone B, an analogue of this compound. Ex vivo studies demonstrated that ebelactone B significantly suppressed collagen-induced platelet aggregation in whole blood obtained from renovascular hypertensive rats nih.gov. This antiaggregatory effect observed ex vivo may occur through an indirect mechanism, as direct inhibition of collagen-induced platelet aggregation was not evident in in vitro assays after pretreatment of blood with ebelactone B .

One proposed mechanism for ebelactone B's antiaggregatory action is its inhibitory effect on extracellular cathepsin A-type enzyme activity nih.govnih.gov. However, studies indicated that ebelactone B did not inhibit cathepsin A activity in intact platelets, suggesting that the compound does not readily enter cells. Therefore, its potential antiaggregatory effect might be mediated by inhibiting cathepsin A/deamidase released from activated or damaged cells nih.gov. In vitro, ebelactone B itself did not appear to affect platelet activation nih.govresearchgate.net.

Cytotoxicity against Various Cell Lines (for analogues)

While direct cytotoxicity data for this compound against various cell lines is limited in the provided information, research on its analogues and other β-lactone natural products highlights their potential in anticancer applications. For instance, triedimycins, a class of spiro β-lactones, have demonstrated substantial in vitro antitumor activity against murine leukemia cells nih.gov. Other β-lactones, such as belactosin, have also been investigated for their anticancer properties nih.gov. Peptides containing β-lactone warheads are recognized as potent proteasome inhibitors with promising anticancer activity researchgate.net. Generally, naturally occurring β-lactones are reported to exhibit potential as anticancer agents google.com.

Preclinical in vivo Studies in Animal Models

Preclinical in vivo studies, primarily in rodent models, have provided insights into the biological effects of this compound and its analogues. Ebelactone (referring to both A and B) has shown the capacity to stimulate the immune response in living animals by enhancing cell-mediated immunity google.com. It also exhibits anti-inflammatory activity in vivo google.com.

Specifically, the administration of ebelactone to mice, at dosages ranging from 0.781 to 50 mg/kg via intraperitoneal injection or 0.5 mg/kg orally, significantly enhanced the development of delayed-type hypersensitivity (DTH), indicating a potentiating effect on cell-mediated immunity google.com. Furthermore, ebelactone demonstrated a suppressive effect on carrageenan-induced footpad swelling in rats, confirming its anti-inflammatory properties google.com.

In studies involving ebelactone B, an analogue, it was found to prevent DOCA-salt hypertension in rats . When administered subcutaneously (5 mg/kg daily for 5 days) or intravenously (a single dose of 0.5 mg/kg), ebelactone B markedly suppressed collagen-induced platelet aggregation in whole blood of renovascular hypertensive rats nih.gov. While ebelactone B injection did not alter the mean blood pressure in 2K1C hypertensive rats, it did reduce elevated extracellular serine carboxypeptidase cathepsin A-like activity . This compound has also been noted as an immunomodulatory agent in the context of tumor-bearing animal models, where it can synergize with CD40 agonists to promote antitumor immunity nih.gov.

Table 1: Summary of this compound and Analogues' Activities

| Compound Name | Activity/Effect | Model | Key Findings | Reference |

| This compound | Immunomodulation, Host Defense Stimulation | Immune cells, Mice | Enhances cell-mediated immunity, increases DTH, inhibits esterases/lipases/aminopeptidases. | chemicalbook.comglpbio.comgoogle.comcaymanchem.combiomol.comguidechem.comnih.govnottingham.ac.uk |

| This compound | Antimicrobial (Antibacterial) | Haemophilus influenzae | Potent inactivator of homoserine transacetylase (HTA). | nih.govnih.gov |

| This compound | Antimicrobial (Antifungal) | Fungal pathogens | Inhibits cutinases produced by fungal pathogens, potential plant-protective function. | chemicalbook.comglpbio.comcaymanchem.combiomol.comamazon.comnih.gov |

| This compound | Anti-inflammatory | Rats | Suppresses carrageenan-induced footpad swelling. | google.com |

| Ebelactone B | Platelet Aggregation Suppression | Renovascular hypertensive rats (ex vivo) | Suppressed collagen-induced platelet aggregation in whole blood. | nih.gov |

| Ebelactone B | Anti-hypertensive | Rats | Prevents DOCA-salt hypertension. | |

| Ebelactone B | Cathepsin A Inhibition | Extracellular (ex vivo) | Lowered elevated extracellular serine carboxypeptidase cathepsin A-like activity. | nih.gov |

| Ebelactone B | Immunomodulation | - | No enhancement of DTH, devoid of immunomodulatory activity. | nottingham.ac.uktandfonline.com |

| Triedimycins (analogue) | Cytotoxicity | Murine leukemia cells (in vitro) | Substantial in vitro antitumor activity. | nih.gov |

| Belactosin (analogue) | Anticancer Activity | - | Tested for anticancer activity. | nih.gov |

Structure Activity Relationship Sar Studies and Analogue Design

Elucidating the Role of the β-Lactone Ring in Biological Activity

The β-lactone ring is a crucial functional group in ebelactone A, widely recognized as the "warhead" responsible for its inhibitory activity. foster77.co.ukresearchgate.netwustl.edu This four-membered ring is highly strained, leading to unique reactivity compared to other esters or lactones. foster77.co.uk The biological activity of this compound, particularly its ability to inactivate enzymes like homoserine transacetylase (HTA), is directly linked to the electrophilic nature of this β-lactone moiety. nih.gov

This compound acts as a potent inactivator of HTA from Haemophilus influenzae, and this inactivation involves covalent modification of the enzyme, specifically at Ser143. nih.gov This mechanism is consistent with the known structure and catalytic mechanism of HTA, which involves a Ser-His-Asp catalytic triad. nih.gov The β-lactone ring likely undergoes nucleophilic attack by a residue in the enzyme's active site, leading to irreversible inhibition. foster77.co.uk Studies on other β-lactone natural products, such as lipstatin, also confirm that the integrity of the β-lactone moiety is pivotal for their enzymatic inhibition. asm.org

The biosynthesis of the β-lactone ring in this compound has been investigated, with evidence suggesting that its formation can occur spontaneously from a β-hydroxyacyl thioester intermediate. researchgate.netresearchgate.netacs.org However, the identification of β-lactone synthetase enzymes (like OleC) in related biosynthetic pathways suggests that enzymatic mechanisms may also play a role in ensuring sufficient titers of the active metabolite. acs.orguea.ac.ukwisc.edu

Impact of Stereochemistry on Enzyme Inhibition and Target Specificity

This compound possesses multiple stereogenic centers (C-2, C-3, C-8, C-10, C-11, and the β-lactone ring carbons C-3 and C-4), and the precise stereochemistry is critical for its biological activity. researchgate.netfoster77.co.uklookchem.comcaymanchem.comresearchgate.net The total synthesis of this compound and its analogues has highlighted the importance of stereocontrol in constructing these centers. researchgate.netlookchem.comresearchgate.netnih.gov For instance, synthetic strategies have utilized boron aldol (B89426) methodology and Ireland-Claisen rearrangements to establish the correct stereorelationships. researchgate.netresearchgate.net

The stereochemical configuration influences how this compound interacts with the active sites of its target enzymes. For example, its unique stereochemistry is noted to facilitate specific binding interactions that enhance substrate affinity and alter catalytic efficiency in aminopeptidases. scbt.com The molecule's ability to adopt a "C-shape" conformation, as revealed by X-ray crystallography, suggests that the spatial arrangement of its hydrophobic tail and functional groups plays a role in its interaction with enzyme active site tunnels. researchgate.net

Studies on other β-lactone proteasome inhibitors, like cystargolides, indicate that maintaining specific absolute stereochemistry (e.g., (2R,3S)) is crucial for potency. researchgate.net While direct detailed data on how each specific stereocenter in this compound impacts its various enzyme targets is complex and often integrated into broader SAR studies, the emphasis on highly stereocontrolled syntheses underscores its importance. lookchem.comresearchgate.netnih.gov

Correlation of Structural Modifications with Biological Response

Structural modifications of this compound have been explored to understand the correlation between chemical changes and biological responses, including enzyme inhibition and antimicrobial activity. researchgate.netnih.govresearchgate.netgoogle.com Analogues of this compound have been synthesized, demonstrating improved inactivation characteristics against homoserine transacetylase (HTA). researchgate.netnih.gov This indicates that the hydrophobic tail attached to the β-lactone ring, alongside the ring itself, contributes significantly to the compound's potency and target interaction. nih.gov

For example, this compound is a potent inactivator of HTA from Haemophilus influenzae, and synthetic analogs have shown enhanced inactivation. nih.gov The modification of the alkyl chain or the introduction of different substituents can influence the compound's ability to access and react within the enzyme's active site. researchgate.net

The initial discovery of this compound and B revealed that the only structural difference is an ethyl group (R = ethyl) in ebelactone B compared to a methyl group (R = methyl) in this compound, yet both exhibit potent esterase and lipase (B570770) inhibitory activities. google.com This suggests that while the β-lactone ring is essential, the nature and length of the side chain also modulate the biological response.

Table 1: Influence of Structural Features on Ebelactone Activity

| Structural Feature | Impact on Biological Activity | Reference |

| β-Lactone Ring | Essential for inhibitory activity; electrophilic "warhead" that covalently modifies enzyme active sites (e.g., Ser143 of HTA). | foster77.co.ukresearchgate.netnih.gov |

| Stereochemistry | Crucial for specific binding interactions and overall potency; influences conformational flexibility (e.g., C-shape). | researchgate.netlookchem.comresearchgate.netscbt.com |

| Hydrophobic Tail | Contributes to potency and target specificity; modifications can improve inactivation characteristics. | researchgate.netnih.gov |

| Side Chain (R group) | Modulates activity (e.g., methyl vs. ethyl in this compound vs. B); influences interactions with enzyme active site. | google.com |

Rational Design of this compound Derivatives for Enhanced Activity or Selectivity

The understanding gained from SAR studies forms the basis for the rational design of this compound derivatives. The goal is to create analogues with improved activity, enhanced selectivity for specific enzyme targets, or better pharmacokinetic properties. uea.ac.ukgoogleapis.comacs.org

Given that this compound is a potent inhibitor of enzymes like esterases, lipases, and aminopeptidases, and has shown promise as an antimicrobial agent by inhibiting homoserine transacetylase, rational design efforts can focus on:

Optimizing the β-lactone reactivity: Modifying the immediate environment of the β-lactone ring to fine-tune its electrophilicity and stability, ensuring efficient covalent modification of the target enzyme while maintaining selectivity. uea.ac.uk

Tailoring the hydrophobic tail: Adjusting the length, branching, and functionalization of the alkyl chain to improve binding affinity and specificity for particular enzyme active sites. For example, side chains could be selected to best position the reactive β-lactone ring near nucleophilic active site residues. researchgate.netuea.ac.uk

Modulating stereochemistry: Synthesizing stereoisomers or epimers to explore how subtle changes in three-dimensional structure impact enzyme recognition and inhibition. researchgate.net For instance, analogues with inverted stereochemistry at specific carbons (e.g., C-2, C-3, or C-12) have been prepared to probe their effects on activity. researchgate.net

The rational design approach involves leveraging structural information of target enzymes (e.g., HTA's narrow active site tunnel) to design compounds that can effectively access and interact with the catalytic machinery. researchgate.netnih.gov This targeted approach aims to overcome limitations of natural products and develop more effective therapeutic leads. uea.ac.uk

Computational and in silico Approaches in SAR Analysis

Computational and in silico approaches play an increasingly vital role in modern SAR analysis, complementing experimental studies by providing molecular-level insights and guiding the design of new compounds. acs.orgamazon.com For this compound, these approaches can include:

Molecular Docking: Simulating the binding of this compound and its derivatives to the active sites of target enzymes (e.g., HTA, esterases, lipases) to predict binding poses, affinities, and key intermolecular interactions. This helps in understanding how structural modifications might affect binding. uea.ac.ukbeilstein-institut.de

Molecular Dynamics Simulations: Studying the dynamic behavior of this compound within enzyme active sites over time, providing insights into conformational changes, stability of the enzyme-inhibitor complex, and the mechanism of covalent modification.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate structural descriptors of this compound analogues with their observed biological activities. amazon.comscispace.comchemistry-chemists.comstudentochka.ru QSAR models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. amazon.com While specific detailed QSAR models for this compound are not extensively detailed in the provided search results, the general applicability of QSAR to β-lactones and enzyme inhibitors is well-established. amazon.comscispace.comchemistry-chemists.comstudentochka.ru

These computational tools enable researchers to rationally design new β-lactone molecules with desired physiochemical properties and to predict their interactions with novel biological targets, thereby reducing the need for extensive experimental synthesis and testing. uea.ac.uk

Advanced Research Methodologies and Techniques

Spectroscopic Techniques in Structural Elucidation and Biosynthetic Studies

The definitive structure of ebelactone A was initially determined through a combination of spectroscopic methods, with X-ray crystallography providing the conclusive evidence for its three-dimensional arrangement. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, has been indispensable in both confirming the structure of synthetic this compound and in deciphering its biosynthetic origins. researchgate.netnih.gov

Biosynthetic studies have utilized ¹³C-labeled precursors, such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436), to trace the incorporation of these building blocks into the this compound scaffold. nih.gov By analyzing the ¹³C NMR spectra of the resulting labeled this compound, researchers determined that its carbon framework is derived from one molecule of acetic acid and six molecules of propionic acid. nih.gov Further advanced studies using sodium [1-¹³C,¹⁸O₂]propionate labeling, coupled with mass spectrometry and NMR analysis, have provided deep insights into the formation of the β-lactone ring. These experiments demonstrated that the ring closure occurs via the attack of a β-hydroxy group on the carbonyl moiety of an acyclic precursor. nih.govresearchgate.netmcmaster.ca

Table 1: Spectroscopic and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₄O₄ | nih.govgoogle.com |

| Molecular Weight | 338.5 g/mol | nih.govgoogle.com |

| Melting Point | 86°C | google.com |

| Specific Optical Rotation [α]D²⁰ | -221° (c=1, methanol) | google.com |

Genetic Engineering and Molecular Biology Techniques for Biosynthesis Research

Research into the biosynthesis of this compound has significantly benefited from genetic and molecular biology techniques. The producing organism, Streptomyces aburaviensis, has been the focus of these investigations. nih.govbeilstein-journals.org Scientists have identified the putative gene cluster responsible for the polyketide synthase (PKS) that assembles this compound. nih.govresearchgate.net

A notable finding from the genetic analysis is that the ebelactone PKS lacks a terminal thioesterase (TE) domain, which is typically responsible for releasing the polyketide chain from the enzyme complex. nih.govresearchgate.net This absence, along with the lack of a standalone TE gene in the vicinity, supports a model where the cyclization to form the β-lactone ring occurs directly on the PKS surface, independent of a thioesterase. nih.govresearchgate.net This mechanism is further supported by chemical studies showing that a β-hydroxyacyl thioester analog can spontaneously cyclize to form the ebelactone ring structure. nih.govresearchgate.netbeilstein-journals.org

Furthermore, sequence homology studies have identified a gene, orf1, within the this compound biosynthetic gene cluster that shares 46% amino acid identity with OleC, a known β-lactone synthetase from the olefin biosynthesis pathway. acs.orgwisc.edu This suggests a common enzymatic mechanism for β-lactone ring formation across different natural product pathways. acs.orgwisc.edu

Advanced Synthetic Methodologies and Reagent Development

The total synthesis of this compound has been a significant challenge and a showcase for the power of modern organic synthesis. Several distinct strategies have been developed, often featuring innovative reagents and stereocontrolled reactions.

One prominent approach utilized boron aldol (B89426) methodology to construct several of the key stereocenters. acs.orgresearchgate.net This synthesis also employed an Ireland-Claisen rearrangement to establish the relative stereochemistry at a distant position. acs.orgresearchgate.net Other key transformations in various syntheses include Sharpless asymmetric epoxidation, Wittig olefination, and Evans' alkylation. researchgate.netresearchgate.net The final β-lactone ring is often formed through the cyclization of a β-hydroxy acid, a reaction frequently accomplished using reagents like benzenesulfonyl chloride in pyridine. foster77.co.uk

The development of silicon-based reagents has also been explored in synthetic approaches to this compound. cam.ac.ukcam.ac.ukfoster77.co.uk These methods aimed to control the stereochemistry of the molecule, although challenges with epimerization were encountered in some instances. cam.ac.uk The synthesis of this compound has also served as a platform for developing and testing new synthetic methods, such as those guided by the Ireland-Claisen rearrangement, which was later applied to the synthesis of other complex natural products like the actinoallolides. rsc.orgcam.ac.uk

Table 2: Key Synthetic Strategies and Reactions for this compound

| Synthetic Strategy/Reaction | Purpose | Reference(s) |

|---|---|---|

| Boron Aldol Methodology | Construction of C2, C3, C8, C10, and C11 stereocenters | acs.orgresearchgate.net |

| Ireland-Claisen Rearrangement | Relay of 1,2-syn to 1,5-syn relative stereochemistry | acs.orgresearchgate.netrsc.org |

| Sharpless Asymmetric Epoxidation | Introduction of specific stereocenters | researchgate.netresearchgate.net |

| Benzenesulfonyl chloride in pyridine | β-lactonization of a hydroxy acid to form the four-membered ring | foster77.co.uk |

Enzymology and Biochemical Assays for Target Characterization

This compound is a potent inhibitor of several enzymes, and its characterization has relied heavily on enzymology and biochemical assays. These studies are crucial for determining the potency and selectivity of its inhibitory activity. The primary method used to quantify this inhibition is the determination of the half-maximal inhibitory concentration (IC₅₀).

Biochemical assays have demonstrated that this compound is a powerful inhibitor of various esterases and lipases. caymanchem.comnih.gov For instance, it inhibits esterases with an IC₅₀ value of 0.056 µg/ml and lipases with an even lower IC₅₀ of 0.003 µg/ml. caymanchem.com It also shows inhibitory activity against N-formylmethionine aminopeptidases with an IC₅₀ of 0.08 µg/ml. caymanchem.com These assays are fundamental in understanding the compound's mechanism of action, which is believed to involve the modulation of enzyme activity, potentially through interactions with allosteric sites or by stabilizing enzyme-substrate complexes. scbt.comscbt.com

Enzyme kinetics studies provide deeper insights into how this compound interacts with its target enzymes, revealing details about its mode of inhibition (e.g., competitive, non-competitive) and its effects on catalytic efficiency. scbt.comscbt.com

Table 3: Inhibitory Activity (IC₅₀) of this compound against Various Enzymes

| Enzyme Target | IC₅₀ (µg/ml) | Reference |

|---|---|---|

| Esterase | 0.056 | caymanchem.com |

| Lipase (B570770) | 0.003 | caymanchem.com |

Cellular and ex vivo Model Systems for Biological Activity Assessment

To understand the biological effects of this compound in a more complex physiological context, researchers utilize cellular and ex vivo model systems. These systems bridge the gap between biochemical assays and whole-organism studies.

Cellular assays have been employed to investigate the effects of this compound on various cell types. For example, its ability to stimulate host defense mechanisms has been observed in immune cells. caymanchem.com The compound's inhibition of cell surface esterases is thought to contribute to this immunomodulatory activity. caymanchem.com

Ex vivo models, which use tissues or organs outside of the living organism, allow for the study of this compound's effects in a more integrated system. For instance, studies on the inhibition of esterases and lipases have been conducted using preparations from animal tissues, such as swine liver. nih.govnih.gov These models are crucial for assessing the compound's activity in a setting that more closely mimics a biological environment.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as powerful tools for investigating this compound at the molecular level. These techniques provide insights that are often difficult to obtain through experimental methods alone.

Molecular docking studies are used to predict the binding orientation of this compound within the active site of its target enzymes. These simulations can help to identify key amino acid residues involved in the interaction and to understand the structural basis for the compound's inhibitory activity. nih.gov For example, models suggest that this compound can adopt a C-shaped conformation, which may influence its entry into the active site tunnel of certain enzymes. researchgate.net

Density Functional Theory (DFT) analysis is another computational method that has been applied to study molecules like this compound. nih.govcam.ac.ukmdpi.comresearchgate.net DFT calculations can be used to determine the electronic structure, reactivity, and other quantum chemical properties of the molecule. nih.govresearchgate.net This information can help to explain its chemical reactivity and biological activity. For instance, DFT analysis can reveal information about a molecule's electronegativity, softness, and electrophilicity, which are all related to its potential to interact with biological macromolecules. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Ebelactone B | |

| Acetic acid | |

| Propionic acid | |

| Butyric acid | |

| N-acetylcysteamine | |

| Benzenesulfonyl chloride | |

| Pyridine | |

| Diethyl ketone | |

| Ethyl chloroformate | |

| Tosyl chloride | |

| p-Bromobenzenesulfonyl chloride | |

| Methanesulfonyl chloride | |

| Sodium carbonate | |

| Diethyl glutaconate | |

| Dimethyl glutaconate | |

| Isobutyraldehyde | |

| Lithium naphthalenide | |

| n-Butylcuprate | |

| Isobutylcuprate | |

| Paraoxon | |

| PMSF (Phenylmethylsulfonyl fluoride) |

Future Directions and Unexplored Research Avenues for Ebelactone a

Discovery of Novel Ebelactone A Analogues from Natural Sources

The natural world, particularly microbial biodiversity, remains a rich reservoir for novel bioactive compounds and their analogues. This compound itself was first identified from soil actinomycetes, a group renowned for producing diverse secondary metabolites. uni.luwikipedia.orgwikipedia.org Future research should intensify the exploration of new microbial strains, especially Streptomyces species, which are known producers of various β-lactones, including lipstatin, panclicins, and valilactone. nih.gov

Advanced genomic mining and bioinformatics tools, such as antiSMASH, can be employed to identify novel biosynthetic gene clusters (BGCs) within microbial genomes that are homologous to or share features with the ebelactone BGC. nih.govchem960.comuni-freiburg.deplantaedb.com This in silico approach can guide the targeted isolation and characterization of new this compound analogues or related β-lactone structures from previously unstudied or underexplored natural sources. Furthermore, manipulating the biosynthetic pathways of known producer microbes through genetic engineering offers a promising strategy to generate structurally diverse analogues with potentially enhanced or altered biological activities. chem960.com

Development of Chemoenzymatic Synthetic Routes

The synthesis of complex natural products like this compound can be challenging through purely chemical means. Chemoenzymatic strategies, which integrate traditional chemical synthesis with biocatalysis, offer a powerful alternative for the efficient and stereoselective production of this compound and its analogues. nih.govnih.gov β-lactones are privileged chiral building blocks, and enzymatic methods provide precise control over stereochemistry. nih.gov

Research should focus on developing robust chemoenzymatic routes, potentially utilizing enzymes such as lipases (e.g., Candida antarctica lipase (B570770) B), which have been successfully employed in the kinetic resolution and enantioselective synthesis of various lactones. nih.govnih.gov While the precise enzymatic machinery for this compound's β-lactone ring formation is not fully characterized, insights from the biosynthesis of related β-lactams (which involve ATP-dependent cyclization or oxidative cyclization) could inform the design of enzymatic steps. nih.govjkchemical.com Furthermore, exploring the role of thioesterase (TE) domains, known for their crucial role in the late-stage macrocyclization of polyketides and non-ribosomal peptides, could lead to novel enzymatic cyclization strategies for this compound. nih.gov Rational enzyme engineering through directed evolution, particularly after elucidating the crystal structures of relevant biosynthetic enzymes, could significantly expand access to new β-hydroxy-α-amino acid precursors and, consequently, novel β-lactone compounds. nih.gov

Deeper Elucidation of Molecular Targets and Downstream Signaling Pathways

While this compound is known to inhibit esterases, lipases, fMet-AP, and fungal cutinases, a more profound understanding of its molecular targets and the downstream signaling pathways it modulates is essential. uni.luwikipedia.orgwikipedia.orgnih.gov For instance, the stimulation of host defense in immune cells attributed to fMet-AP inhibition warrants detailed investigation into the specific immune cell types affected, the precise signaling cascades activated (e.g., cytokine production, immune cell mobilization), and the resulting physiological outcomes. uni.luwikipedia.orgwikipedia.orgewadirect.comalomedika.com

Further research should employ advanced proteomic and metabolomic techniques to identify all direct and indirect molecular targets of this compound within relevant biological systems. This could include investigating its interactions with key cellular signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin, which are frequently implicated in various biological processes and diseases. uni.lu A systems biology approach, integrating diverse biological knowledge and experimental data, would be instrumental in constructing comprehensive physiological maps that elucidate the intricate network of interactions and identify novel therapeutic targets or mechanisms of action.

Exploration of this compound's Role in Specific Biological Systems at a Cellular Level

To fully comprehend the biological impact of this compound, it is crucial to move beyond general observations and delve into its specific roles within defined biological systems at a cellular level. This involves detailed studies on how the compound influences cellular processes, morphology, and function in isolated cell lines or primary cell cultures relevant to its known activities.

For example, in the context of its immune-stimulating properties, research could focus on dose-dependent effects on specific immune cell populations (e.g., macrophages, lymphocytes), their activation markers, phagocytic activity, and cytokine secretion profiles. Similarly, for its plant-protective function, cellular studies in plant pathogen interactions could investigate the impact of this compound on fungal spore germination, hyphal growth, appressorium formation, and the induction of plant defense responses at the cellular interface. The influence of this compound's chirality on cellular recognition and downstream effects also represents a significant unexplored area, given the ubiquitous role of chirality in biological systems.

Application of Advanced in vitro Systems (e.g., Organ-on-a-Chip) for Preclinical Research

Traditional in vitro cell cultures often lack the physiological complexity of living organisms, while animal models present ethical and translational challenges. The application of advanced in vitro systems, particularly Organ-on-a-Chip (OoC) technology, represents a critical future direction for preclinical research on this compound.